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For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the total synthesis protocols for the complex indole alkaloid, (+)-

strictamine. This guide details key synthetic strategies, presents comparative quantitative data,

and offers step-by-step experimental protocols for pivotal reactions. Visual diagrams of the

synthetic pathways are also included to facilitate a deeper understanding of the methodologies.

(+)-Strictamine, a member of the akuammiline family of alkaloids, possesses a highly rigid and

intricate cage-like architecture that has long posed a significant challenge to synthetic

chemists. Its unique structure and potential biological activity have made it a compelling target

for total synthesis. In recent years, several research groups have successfully developed

innovative strategies to construct its pentacyclic framework, including both racemic and

enantioselective approaches. This document consolidates the key findings from these seminal

works to serve as a practical guide.

Key Synthetic Strategies and Comparative Data
Several distinct and innovative strategies have been employed to achieve the total synthesis of

(+)-strictamine. These approaches often feature a key strategic bond formation or ring

cyclization step that defines the overall route. Below is a summary of the key strategies and a

comparative table of the quantitative data associated with each approach.

The primary strategies that have proven effective include:
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Enantioselective Synthesis via a Key Indole C2–C7 Bond Formation (Garg et al.): This

approach relies on an early-stage enantioselective dearomative cyclization to establish the

critical C7 all-carbon quaternary stereocenter.

Formal Asymmetric Synthesis via Asymmetric Propargylation and Metal-Mediated Cyclization

(Snyder et al.): This efficient route utilizes a catalytic asymmetric propargylation of a dihydro-

β-carboline followed by a gold- or silver-mediated cyclization to rapidly assemble the core

structure.[1]

Racemic Total Synthesis via a Late-Stage Indolenine Formation (Zhu et al.): This synthesis

features the formation of the indolenine ring as one of the final steps, with a key Ni(0)-

promoted intramolecular cyclization to form the bridged ring system.[2]

Formal Racemic Synthesis via Gold-Catalyzed Cyclization (Ohno et al.): This strategy

employs a gold-catalyzed cyclization of a 1-propargyl-1,2,3,4-tetrahydro-β-carboline to

construct the D-ring of the strictamine core.[3][4]

Asymmetric Formal Synthesis via Friedel-Crafts Cyclization and Aza-1,6-Conjugate Addition

(Xiao, Qin et al.): This approach involves a key Friedel-Crafts cyclization to form the D-ring

and establish the C7 quaternary center, followed by an aza-1,6-conjugate addition to

assemble the 2-azabicyclo[3.3.1]nonane system.[5]

The following table summarizes the key quantitative data from these representative syntheses.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the total synthesis of

(+)-strictamine.
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Asymmetric Propargylation/Metal-Mediated Cyclization
(Snyder et al.)
This protocol describes the key sequence for the formal asymmetric synthesis of (+)-

strictamine.

a) Asymmetric Propargylation:

To a solution of 3,4-dihydro-β-carboline (1.0 equiv) in CH2Cl2 at -78 °C is added a solution of

the chiral catalyst (e.g., a copper-bis(oxazoline) complex, 0.1 equiv).

A solution of propargyl bromide (1.2 equiv) in CH2Cl2 is then added dropwise over 30

minutes.

The reaction mixture is stirred at -78 °C for 48 hours.

The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm

to room temperature.

The aqueous layer is extracted with CH2Cl2 (3 x 20 mL), and the combined organic layers

are dried over Na2SO4, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired N-propargylated product.

b) Gold(I)-Catalyzed 6-endo-dig Cyclization:

To a solution of the N-propargylated dihydro-β-carboline (1.0 equiv) in DCE at room

temperature is added AuCl(IPr) (0.05 equiv) and AgOTf (0.05 equiv).

The reaction mixture is stirred at room temperature for 12 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to yield the tetracyclic core of strictamine.

Ni(0)-Promoted Intramolecular Cyclization (Zhu et al.)
This protocol outlines the key bond formation in the racemic total synthesis of (±)-strictamine.[2]
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A mixture of Ni(COD)2 (4.0 equiv) and P(O-i-Pr)3 (8.0 equiv) in THF is stirred at room

temperature for 30 minutes.

A solution of the vinyl iodide precursor (1.0 equiv) in THF is added to the catalyst mixture.

The reaction mixture is heated to 60 °C and stirred for 24 hours.

The reaction is cooled to room temperature and quenched with a saturated aqueous solution

of NaHCO3.

The mixture is extracted with EtOAc (3 x 15 mL), and the combined organic layers are

washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

The crude product is purified by preparative thin-layer chromatography to afford (±)-

strictamine.

Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic

pathways described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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